molecular formula C15H12N2O2S B12253648 Methyl 4-{[(3-cyanopyridin-2-yl)sulfanyl]methyl}benzoate

Methyl 4-{[(3-cyanopyridin-2-yl)sulfanyl]methyl}benzoate

Cat. No.: B12253648
M. Wt: 284.3 g/mol
InChI Key: ZTWDLPGXXNZDNY-UHFFFAOYSA-N
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Description

Methyl 4-{[(3-cyanopyridin-2-yl)sulfanyl]methyl}benzoate is an organic compound with the molecular formula C14H10N2O2S It is a derivative of benzoic acid and features a cyanopyridinyl group attached via a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[(3-cyanopyridin-2-yl)sulfanyl]methyl}benzoate typically involves the reaction of 4-(bromomethyl)benzoic acid methyl ester with 3-cyanopyridine-2-thiol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the sulfanyl linkage .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(3-cyanopyridin-2-yl)sulfanyl]methyl}benzoate can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Corresponding substituted esters.

Scientific Research Applications

Methyl 4-{[(3-cyanopyridin-2-yl)sulfanyl]methyl}benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where sulfanyl and nitrile functionalities are beneficial.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-{[(3-cyanopyridin-2-yl)sulfanyl]methyl}benzoate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, where the sulfanyl and nitrile groups play crucial roles. These interactions can lead to the modulation of biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-{[(3-cyanopyridin-2-yl)sulfanyl]methyl}benzoate is unique due to the specific positioning of the cyanopyridinyl group and the sulfanyl linkage. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

Methyl 4-{[(3-cyanopyridin-2-yl)sulfanyl]methyl}benzoate (CAS Number: 1129406-41-2) is a compound that has garnered interest due to its potential biological activities. This article explores its chemical structure, biological properties, and relevant research findings.

Chemical Structure and Properties

This compound has the following molecular characteristics:

PropertyValue
Molecular Formula C₁₅H₁₂N₂O₂S
Molecular Weight 284.3 g/mol
CAS Number 1129406-41-2

The compound features a benzoate moiety with a sulfanyl group attached to a cyanopyridine, which is significant for its biological activity.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of compounds similar to this compound. For example, compounds with sulfamoyl and benzoate groups have shown high affinity for the carbonic anhydrase IX (CAIX), an enzyme overexpressed in various solid tumors. This selectivity could lead to reduced side effects and enhanced therapeutic efficacy in cancer treatment .

The proposed mechanism of action for this compound involves the inhibition of CAIX, which plays a crucial role in regulating pH in tumor microenvironments. By inhibiting this enzyme, the compound may disrupt tumor growth and metastasis by acidifying the surrounding environment, making it less conducive for cancer cell survival .

Case Studies and Research Findings

  • Study on CAIX Inhibition :
    • A series of benzoates were synthesized and tested for their binding affinities to CAIX. One compound exhibited a dissociation constant (KdK_d) of 0.12 nM, demonstrating significant potential as an anticancer agent due to its selective inhibition of CAIX over other isozymes .
  • Synthesis and Characterization :
    • The synthesis of this compound was achieved through nucleophilic substitution reactions, showcasing good yields and purity. The characterization was performed using NMR and HPLC techniques, confirming the structure and functional groups present in the compound .
  • Biological Assays :
    • In vitro assays indicated that derivatives of methyl benzoates with sulfamoyl groups displayed cytotoxic effects on various cancer cell lines. These findings suggest that modifications in the chemical structure can enhance biological activity, providing a pathway for drug development .

Properties

Molecular Formula

C15H12N2O2S

Molecular Weight

284.3 g/mol

IUPAC Name

methyl 4-[(3-cyanopyridin-2-yl)sulfanylmethyl]benzoate

InChI

InChI=1S/C15H12N2O2S/c1-19-15(18)12-6-4-11(5-7-12)10-20-14-13(9-16)3-2-8-17-14/h2-8H,10H2,1H3

InChI Key

ZTWDLPGXXNZDNY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CSC2=C(C=CC=N2)C#N

Origin of Product

United States

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